3-Azabicyclo[3.1.1]heptan-1-ol
Description
3-Azabicyclo[3.1.1]heptan-1-ol is a nitrogen-containing bicyclic compound characterized by a fused bicyclo[3.1.1]heptane framework with a hydroxyl group at position 1 and a nitrogen atom at position 2. This structure confers unique stereochemical and electronic properties, making it valuable in medicinal chemistry as a saturated isostere for aromatic systems . Its synthesis often involves diastereoselective dearomative cycloadditions or reductive methods, with isolation requiring basic alumina due to instability on silica gel .
Properties
IUPAC Name |
3-azabicyclo[3.1.1]heptan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-1-5(2-6)3-7-4-6/h5,7-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSWTAXATYJJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CNC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.1]heptan-1-ol can be achieved through several methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired compound with good yields. The reaction typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of cobalt chloride (CoCl2) as a catalyst .
Industrial Production Methods
In an industrial setting, the production of 3-Azabicyclo[3.1.1]heptan-1-ol may involve scalable synthetic routes that ensure high yield and purity. The reduction of spirocyclic oxetanyl nitriles remains a viable method, with optimization of reaction conditions to suit large-scale production. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.1]heptan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the hydroxyl group in the compound.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be performed using various nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-Azabicyclo[3.1.1]heptan-1-ol can lead to the formation of corresponding ketones or carboxylic acids, while reduction reactions may yield amines or other reduced derivatives .
Scientific Research Applications
3-Azabicyclo[3.1.1]heptan-1-ol has found applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and bioisosteres.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.1]heptan-1-ol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound’s unique three-dimensional structure allows it to fit into specific binding sites, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
Structural Variations in Azabicyclic Frameworks
The azabicyclic family includes diverse ring systems differing in bridge sizes, nitrogen positions, and substituents. Key analogs and their distinctions are summarized below:
Key Observations :
- Ring Size and Rigidity : Smaller frameworks (e.g., [3.1.1], [3.1.0]) impose greater steric constraints, favoring applications in rigid ligand design. Larger systems (e.g., [3.3.1]) offer flexibility for conformational adaptation in biological targets .
- Functional Groups : Hydroxyl and ketone groups influence solubility and reactivity. For example, dione derivatives (e.g., [3.2.0]-heptane-2,4-dione) may serve as intermediates for further functionalization .
Physicochemical and Pharmacological Properties
- Polarity and Solubility : Hydroxyl groups (e.g., in 3-Azabicyclo[3.1.1]heptan-1-ol) enhance water solubility compared to ketone-bearing analogs (e.g., [3.2.0]-heptane-2,4-dione) .
- Bioactivity: 3-Azabicyclo[3.1.1]heptanes are explored as gamma-secretase modulators for Alzheimer’s disease, mimicking bioactive conformations of peptide inhibitors . [3.2.1] Octane derivatives (e.g., 7-phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine) show promise in CNS disorders due to blood-brain barrier penetration . Smaller frameworks like [3.1.0]hexanes are utilized in antiviral and antibacterial agents .
Biological Activity
3-Azabicyclo[3.1.1]heptan-1-ol, a bicyclic compound featuring a nitrogen atom within a seven-membered ring, has garnered attention for its significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of 3-Azabicyclo[3.1.1]heptan-1-ol is , with a molecular weight of approximately 113.16 g/mol. The compound is often encountered in its hydrochloride form, which enhances its solubility and stability in biological systems. The unique bicyclic structure allows for specific interactions with various biological targets, influencing numerous biological processes.
Research indicates that 3-Azabicyclo[3.1.1]heptan-1-ol interacts with neurotransmitter systems, making it a candidate for treating neurological disorders. Its ability to modulate receptor activity and enzyme function suggests potential applications in pharmacology. The compound has been studied for its interaction with various enzymes and proteins, which is crucial for elucidating its therapeutic potential.
Neurological Disorders
Studies have shown that 3-Azabicyclo[3.1.1]heptan-1-ol exhibits promising effects in models of neurological disorders. For instance, one study demonstrated that derivatives of this compound reduced chronic neuropathic pain in mouse models, indicating its potential as an analgesic agent .
Allergic Responses
In vivo studies have explored the compound's efficacy in allergic asthma models. A specific derivative was found to significantly reduce airway eosinophilia compared to controls, highlighting its anti-inflammatory properties .
Comparative Analysis with Related Compounds
The unique structural features of 3-Azabicyclo[3.1.1]heptan-1-ol allow it to serve as a bioisostere for various biologically active molecules, including piperidine derivatives. This property enhances its value in drug design and development .
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one | Bicyclic | A promising building block for further selective derivatization |
| 2-Azabicyclo[2.2.2]octan-2-ol | Bicyclic | Smaller ring size may influence pharmacokinetics |
| (1R,6R)-3-Azabicyclo[4.1.0]heptan-6-ol | Stereoisomer | Specific enantiomer potentially enhancing potency |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives of 3-Azabicyclo[3.1.1]heptan-1-ol:
- Synthesis Techniques : Efficient synthetic pathways have been developed to create derivatives that exhibit enhanced biological activity and specificity towards molecular targets.
- In Vivo Efficacy : Research involving mouse models has illustrated the compound's potential to alleviate symptoms associated with chronic pain and allergic responses, paving the way for future clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
